molecular formula C15H15BrN4O B14141089 5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide CAS No. 1033691-54-1

5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide

Cat. No.: B14141089
CAS No.: 1033691-54-1
M. Wt: 347.21 g/mol
InChI Key: LQCWBTMGJPNCRT-QGMBQPNBSA-N
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Description

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide is a complex organic compound that features a bromine atom, a dimethylamino group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide typically involves the condensation of 5-bromo-3-pyridinecarbohydrazide with 4-(dimethylamino)benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-furohydrazide
  • 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide

Uniqueness

5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1033691-54-1

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H15BrN4O/c1-20(2)14-5-3-11(4-6-14)8-18-19-15(21)12-7-13(16)10-17-9-12/h3-10H,1-2H3,(H,19,21)/b18-8+

InChI Key

LQCWBTMGJPNCRT-QGMBQPNBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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